molecular formula C22H20O4 B1288130 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde CAS No. 937601-87-1

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde

Cat. No.: B1288130
CAS No.: 937601-87-1
M. Wt: 348.4 g/mol
InChI Key: BOWAXMHWUNJGLB-UHFFFAOYSA-N
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Description

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C({22})H({20})O(_{4}) It is characterized by the presence of a benzaldehyde group attached to a benzyloxyphenoxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde typically involves multiple steps:

    Formation of Benzyloxyphenol: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

    Etherification: Benzyloxyphenol is then reacted with 2-bromoethanol under basic conditions to form 2-(4-(benzyloxy)phenoxy)ethanol.

    Aldehyde Formation: The final step involves the oxidation of 2-(4-(benzyloxy)phenoxy)ethanol to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzoic acid.

    Reduction: 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, such as enzymes or receptors, influencing specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Methoxyphenoxy)ethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(2-(4-Hydroxyphenoxy)ethoxy)benzaldehyde: Contains a hydroxy group instead of a benzyloxy group.

    4-(2-(4-Chlorophenoxy)ethoxy)benzaldehyde: Contains a chloro group instead of a benzyloxy group.

Uniqueness

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can enhance its utility in specific synthetic applications and potentially improve its efficacy in pharmaceutical contexts.

Properties

IUPAC Name

4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c23-16-18-6-8-20(9-7-18)24-14-15-25-21-10-12-22(13-11-21)26-17-19-4-2-1-3-5-19/h1-13,16H,14-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWAXMHWUNJGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594781
Record name 4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-87-1
Record name 4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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